6-(2-Bromophenyl)pyridazin-3-ol

Description

Significance of Pyridazine (B1198779) Derivatives in Heterocyclic Chemistry

Pyridazine derivatives, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, represent a critical class of heterocyclic compounds. Their unique structural and electronic properties make them valuable scaffolds in drug discovery and materials science. researchgate.netnih.gov The presence of the nitrogen atoms imparts a high dipole moment and hydrogen bonding capabilities, which are crucial for molecular recognition and interaction with biological targets. nih.gov

The pyridazine nucleus is a versatile building block, allowing for easy functionalization at various positions on the ring. This adaptability has led to the development of a wide array of derivatives with a broad spectrum of pharmacological activities. researchgate.net Research has demonstrated that pyridazine-containing compounds exhibit activities such as anti-inflammatory, analgesic, anticonvulsant, anticancer, antihypertensive, and antimicrobial properties. researchgate.netbenthamdirect.comjocpr.com Notably, some pyridazine derivatives have been investigated as selective inhibitors of enzymes like COX-2, highlighting their potential for developing safer anti-inflammatory drugs. nih.gov The inherent polarity and other physicochemical characteristics of the pyridazine ring also contribute to favorable pharmacokinetic profiles, such as reduced interaction with certain metabolic enzymes. nih.gov

Structural Features and Nomenclature of 6-(2-Bromophenyl)pyridazin-3-ol

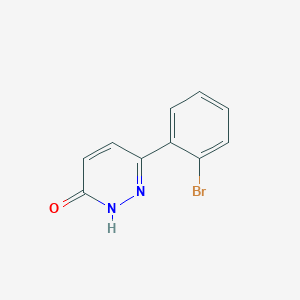

The compound this compound is a specific derivative of the pyridazine family. Its structure consists of a central pyridazin-3-ol core, which is a pyridazine ring substituted with a hydroxyl group at the 3-position. This hydroxyl group allows the molecule to exist in a tautomeric equilibrium with its keto form, 6-(2-bromophenyl)pyridazin-3(2H)-one. nih.gov This tautomerism can significantly influence its chemical reactivity and biological interactions.

Attached to the 6-position of the pyridazine ring is a 2-bromophenyl group. This substituent consists of a phenyl ring where a bromine atom is located at the ortho position relative to the point of attachment to the pyridazine core. The presence and position of the bromine atom can affect the molecule's conformation and electronic properties.

The systematic IUPAC nomenclature for this compound is this compound. The numbering of the pyridazine ring starts from one of the nitrogen atoms and proceeds in a way that gives the substituents the lowest possible locants.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇BrN₂O |

| Average Mass | 251.083 g/mol |

| Monoisotopic Mass | 249.974176 g/mol |

Overview of Current Research Trajectories on Pyridazin-3-ol Systems

Current research on pyridazin-3-ol and its derivatives, often referred to as pyridazinones, is highly active and multifaceted. scholarsresearchlibrary.com A significant focus of this research is the synthesis of novel derivatives and the evaluation of their biological activities. nih.govtandfonline.comtandfonline.com The "wonder nucleus" of pyridazin-3-one is recognized for its wide range of pharmacological potentials. nih.govscholarsresearchlibrary.com

One major research trajectory involves the development of new anti-inflammatory and analgesic agents. tandfonline.comtandfonline.com Scientists are designing and synthesizing pyridazinone derivatives with the aim of creating safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. nih.govtandfonline.comtandfonline.com This often involves exploring structure-activity relationships (SAR) to optimize the therapeutic effects and minimize toxicity. nih.gov

Another key area of investigation is in oncology, with studies exploring the anticancer properties of pyridazinone derivatives. benthamdirect.com The anticonvulsant and cardiovascular effects of these compounds are also under active investigation, with several derivatives showing promise in preclinical studies. benthamdirect.comjocpr.com The development of new synthetic methodologies to access diverse pyridazinone scaffolds efficiently is also a continuous effort within the chemical community, enabling the exploration of a wider chemical space for drug discovery. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILLYYJDCBIEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 2 Bromophenyl Pyridazin 3 Ol and Analogous Structures

Precursor Synthesis and Halogenation Strategies

The initial steps in the synthesis of 6-(2-bromophenyl)pyridazin-3-ol often involve the preparation of key precursors. Halogenation, the introduction of a halogen atom, is a critical transformation in the synthesis of many complex molecules, including pyridazine (B1198779) derivatives. nih.govnumberanalytics.com The regioselectivity of halogenation, which determines the position of the halogen on the molecule, is a significant consideration. numberanalytics.com

In the context of pyridazine synthesis, halogenated precursors are valuable intermediates. For instance, 3,6-dichloropyridazine (B152260) can serve as a starting material, where one of the chlorine atoms is displaced through nucleophilic substitution. acs.org This allows for the attachment of the pyridazine ring to a solid support, facilitating subsequent reactions. acs.orgresearchgate.net

Strategies for the selective halogenation of pyridine (B92270) rings, which are structurally related to pyridazines, often involve the use of specialized reagents and reaction conditions. nih.gov For example, designed phosphine (B1218219) reagents can be used to install a halogen at a specific position on a pyridine ring through a two-step process. nih.gov While direct electrophilic aromatic substitution on electron-deficient rings like pyridine can be challenging, requiring harsh conditions, alternative methods provide more control over the reaction outcome. nih.govyoutube.com

In some synthetic routes to analogous structures, such as 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone, a key step is the bromination of a dihydropyridazinone intermediate. This is typically achieved by treating the intermediate with bromine in glacial acetic acid. nih.gov

Pyridazine Ring Formation via Cyclocondensation and Annulation Reactions

The construction of the pyridazine ring is a central aspect of the synthesis. Cyclocondensation and annulation reactions are prominent strategies to form this heterocyclic core.

Inverse electron demand Diels-Alder (IEDDA) reactions are a powerful tool for the synthesis of pyridazines. nih.govresearchgate.netscispace.com This type of reaction involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. nih.gov The reaction proceeds with high regioselectivity and has been successfully employed for the synthesis of pyridazines on a DNA-encoded library platform. nih.gov Aza-Diels-Alder reactions, a variation of this method, utilize aza-dienes to construct nitrogen-containing heterocycles. organic-chemistry.org For instance, the reaction of 1,2,3-triazines with 1-propynylamines provides a metal-free and highly regioselective route to 6-aryl-pyridazin-3-amines. organic-chemistry.org Lewis acid mediation can also be used to control the regioselectivity of IEDDA reactions between s-tetrazines and silyl (B83357) enol ethers to produce functionalized pyridazines. organic-chemistry.org

[4+2] annulation reactions are another effective method for constructing the pyridazine ring. mdpi.comchim.itnih.gov These reactions involve the combination of a four-atom component with a two-atom component to form a six-membered ring. For example, a TBAI/K2S2O8-promoted [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones yields a variety of trisubstituted pyridazines. organic-chemistry.org Similarly, a metal-free [3+3] annulation strategy has been developed for the synthesis of polysubstituted pyridines, a related class of heterocycles. mdpi.com This approach involves the reaction of β-enaminonitriles with β,β-dichloromethyl peroxides. mdpi.com

Copper(II)-catalyzed cyclization reactions offer a versatile approach to pyridazine synthesis. organic-chemistry.org Aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can lead to either 1,6-dihydropyridazines or pyridazines, depending on the choice of solvent. organic-chemistry.org Using acetonitrile (B52724) as the solvent favors the formation of 1,6-dihydropyridazines, while acetic acid promotes the direct formation of pyridazines. organic-chemistry.org This method demonstrates good functional group tolerance and regioselectivity. organic-chemistry.org

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer an efficient and streamlined approach to pyridazinone derivatives. researchgate.netresearchgate.netnih.govrsc.orgnih.gov For example, 6-(4-methoxyphenyl)-pyridazin-3(2H)-one can be synthesized in a one-pot reaction from 4-methoxy acetophenone, glyoxylic acid, and hydrazine (B178648) hydrate (B1144303). researchgate.net Another one-pot method for synthesizing 3,6-disubstituted pyridazines involves the reaction of β-nitro-β,γ-unsaturated ketones with hydrazine monohydrate. researchgate.net Tandem condensation reactions of α-sulfonyl ketones and methyl ketones also provide a one-pot route to sulfonyl-substituted 3,6-diarylpyridazines. rsc.orgnih.gov

Introduction of the Bromophenyl Moiety

The final key structural feature of this compound is the 2-bromophenyl group at the 6-position of the pyridazine ring. A common and powerful method for introducing aryl groups, including the bromophenyl moiety, onto a heterocyclic core is the Suzuki cross-coupling reaction. acs.orgresearchgate.net This palladium-catalyzed reaction involves the coupling of an arylboronic acid with a halide. acs.orgresearchgate.net

In a solid-phase synthesis approach, a 3-chloropyridazine (B74176) moiety can be immobilized on a resin support. acs.orgresearchgate.net This resin-bound intermediate is then reacted with an appropriate arylboronic acid, such as 2-bromophenylboronic acid, under Suzuki conditions to form the desired 6-arylpyridazinone. acs.orgresearchgate.net Subsequent cleavage from the resin yields the final product. acs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone in the synthesis of arylated pyridazines. These methods offer a versatile and efficient means to introduce aryl substituents onto the pyridazine scaffold with high chemo- and regioselectivity.

Suzuki–Miyaura Coupling Protocols for Bromophenylated Pyridazines

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the synthesis of biaryl compounds and has been successfully applied to the preparation of bromophenylated pyridazines. This reaction typically involves the coupling of an organoboron reagent, such as an arylboronic acid, with a halide under the catalysis of a palladium complex.

For instance, the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines has been achieved through the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids. mdpi.com These reactions are often carried out using a Pd(PPh₃)₄ catalyst in the presence of a base like potassium carbonate or potassium phosphate (B84403) and in solvents such as toluene, acetonitrile, or 1,4-dioxane. mdpi.commdpi.com The choice of base and solvent can significantly influence the reaction yield. mdpi.com

A general procedure for the Suzuki-Miyaura coupling to synthesize thienylpyridazine derivatives involves reacting a bromopyridazine with a (hetero)aromatic boronic acid in a mixture of DME, ethanol, and an aqueous solution of sodium carbonate, with Pd(PPh₃)₄ as the catalyst. mdpi.comnih.govresearchgate.net

Table 1: Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Catalyst | Base | Solvent(s) | Temperature | Reactants | Product | Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene, Acetonitrile, 1,4-Dioxane | 70-80 °C | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acid | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine | 36-60% | mdpi.com |

| Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME, Ethanol | 80 °C | 3-bromo-6-(thiophen-2-yl)pyridazine, (Hetero)aromatic boronic acid | 3-((Hetero)aryl)-6-(thiophen-2-yl)pyridazine | 14-28% | mdpi.comresearchgate.net |

C-H Bond Functionalization and Activation Strategies

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines and related heterocycles. nih.govbeilstein-journals.org This approach avoids the pre-functionalization of starting materials, which is often required in traditional cross-coupling reactions. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, plays a pivotal role in these transformations. nih.govacs.org

The functionalization of pyridine C-H bonds can be challenging due to the electron-deficient nature of the ring and the potential for the nitrogen lone pair to coordinate with the metal catalyst. beilstein-journals.orgresearchgate.net However, significant progress has been made in achieving regioselective C-H functionalization at various positions of the pyridine ring. nih.govthieme-connect.com While C2-functionalization is common due to the proximity of the nitrogen atom, methods for distal C3 and C4 functionalization have also been developed. nih.gov For example, rhodium-catalyzed intramolecular C-H functionalization has been used to prepare multicyclic pyridines. acs.org

Aryldiazonium Salt Intermediates in N-Arylation

Aryldiazonium salts are versatile intermediates in organic synthesis, known for their ability to generate aryl radicals or cations upon loss of dinitrogen gas. libretexts.org They have been effectively utilized in the N-arylation of pyridazinones. An efficient and mild method for the synthesis of N-arylated pyridazinones involves the reaction of potassium 2-furantrifluoroborate with aryldiazonium salts in water at low temperatures. nih.gov This reaction proceeds rapidly without the need for a catalyst or additives. nih.gov

Aryldiazonium salts can also undergo coupling reactions to form azo compounds, which are important in the synthesis of various dyes. libretexts.orgnih.gov The reactivity of aryldiazonium salts allows for a range of transformations, including their use in one-pot difunctionalization reactions to produce para-azophenols. nih.gov

Functionalization and Derivatization Reactions of Pyridazin-3-ol Nuclei

The pyridazin-3-ol core, also known as a pyridazinone, is a versatile scaffold that can be further modified through various functionalization and derivatization reactions. These reactions allow for the introduction of diverse substituents, leading to a wide array of pyridazinone derivatives with different properties.

N-Alkylation Strategies for Pyridazinone Derivatives

N-alkylation of the pyridazinone ring is a common strategy to introduce alkyl groups at the nitrogen atom. sciforum.net This can be achieved by reacting the pyridazinone with an alkylating agent, such as an alkyl halide or ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate in a suitable solvent like acetone. nih.govnih.gov The selective N-alkylation of pyridones can sometimes be challenging due to the potential for competing O-alkylation. sciforum.net However, specific conditions can be optimized to favor N-alkylation. For instance, microwave-assisted one-pot synthesis has been explored for the N-alkylation of 2-pyridone derivatives. sciforum.net

Table 2: N-Alkylation of Pyridazinone Derivatives

| Pyridazinone Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

| 6-substituted-3(2H)-pyridazinone | Ethyl bromoacetate | K₂CO₃ | Acetone | Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | nih.gov |

| 6-substituted-3(2H)-pyridazinone | Methyl chloroacetate (B1199739) | - | - | Ester derivatives | mdpi.com |

| 2-pyridones | Various alkylating agents | - | - | N-alkylated 2-pyridone derivatives | sciforum.net |

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are powerful tools for the construction of fused and polycyclic ring systems containing the pyridazine core. nih.govnih.gov These reactions often proceed with high stereoselectivity. A notable example is the diastereoselective synthesis of cis-fused cyclopenta-pyridazinones through a directed 5-exo radical cyclization. nih.govnih.gov

Furthermore, intramolecular Diels-Alder reactions with inverse electron demand have been utilized for the synthesis of fused benzonitriles from 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles. mdpi.com The conformation of the dienophilic side chain can significantly influence the rate of the cycloaddition reaction. mdpi.com

Dearomatizing Carbonylation Processes

The term "dearomatizing carbonylation" in the context of synthesizing this compound and its analogs can be understood as a conceptual approach that combines two powerful transformations in organic synthesis: palladium-catalyzed carbonylation and dearomatization of N-heterocycles. While a direct one-pot dearomatizing carbonylation reaction for this specific target may not be extensively documented, the principles underlying these individual methodologies are well-established and provide a clear pathway to the desired structures.

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, allowing for the efficient introduction of a carbonyl group into an organic molecule, typically from an aryl or vinyl halide. nih.govnih.gov This methodology is highly relevant for the synthesis of the 6-arylpyridazin-3-one core. The general transformation involves the reaction of an aryl halide with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst. nih.gov

In the context of synthesizing structures analogous to this compound, dearomatization reactions play a crucial role. The dearomatization of N-heteroarenes, such as pyridazines, is a powerful strategy for generating three-dimensional molecular complexity from flat aromatic precursors. thieme-connect.comacs.orgnih.gov These reactions disrupt the aromaticity of the heterocyclic ring, leading to partially or fully saturated structures that are of significant interest in drug discovery. nih.gov

Research Findings

Recent research has highlighted the utility of both palladium-catalyzed carbonylations and dearomatization reactions in the synthesis of complex heterocyclic systems.

Palladium-catalyzed carbonylation has been extensively developed for the synthesis of ketones and other carbonyl-containing compounds from aryl halides. nih.govmcgill.ca These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide. Subsequent migratory insertion of carbon monoxide and reaction with a nucleophile leads to the desired carbonyl compound. diva-portal.org The choice of ligand is often critical for achieving high efficiency and selectivity in these transformations. nih.gov

The dearomatization of pyridazines has been successfully achieved using various methods, with copper-catalyzed reactions showing particular promise. nih.govbohrium.comresearchgate.net For instance, the use of a chiral copper hydride (CuH) complex has been shown to catalyze the C-C bond-forming dearomatization of pyridazines at room temperature. nih.govbohrium.comresearchgate.net This method operates directly on the free heterocycle and generates the nucleophile in situ, offering a highly efficient and enantioselective route to dearomatized pyridazine derivatives. nih.govbohrium.comresearchgate.net

The following interactive data tables summarize representative examples of palladium-catalyzed carbonylation and copper-catalyzed dearomatization reactions, illustrating the scope and conditions for these transformations.

Table 1: Examples of Palladium-Catalyzed Carbonylation of Aryl Halides

| Entry | Aryl Halide | Nucleophile | Catalyst/Ligand | Conditions | Product | Yield (%) |

| 1 | 4-Iodotoluene | Methanol | Pd(OAc)₂ / Xantphos | CO (1 atm), Base, Solvent | Methyl 4-methylbenzoate | 95 |

| 2 | 1-Bromo-4-methoxybenzene | N,O-Dimethylhydroxylamine | Pd(OAc)₂ / Xantphos | CO (1 atm), Base, Solvent | N-Methoxy-N-methyl-4-methoxybenzamide | 88 |

| 3 | 2-Bromonaphthalene | Aniline | Pd(OAc)₂ / dppf | CO (1 atm), Base, Solvent | N-Phenylnaphthalene-2-carboxamide | 92 |

| 4 | 3-Bromopyridine | Phenol | PdCl₂(dppf) | CO (1 atm), Base, Solvent | Phenyl nicotinate | 78 |

Table 2: Examples of Copper-Catalyzed 1,4-Dearomatization of Pyridazines

| Entry | Pyridazine Substrate | Alkene | Catalyst/Ligand | Conditions | Product | Yield (%) | ee (%) |

| 1 | Pyridazine | Styrene | Cu(OAc)₂ / (R,R)-Ph-BPE | Silane, RT | 1,4-Dihydropyridazine derivative | 85 | 96 |

| 2 | 3-Methylpyridazine | 4-Methoxystyrene | Cu(OAc)₂ / (R,R)-Ph-BPE | Silane, RT | 1,4-Dihydropyridazine derivative | 76 | 95 |

| 3 | 3-Chloropyridazine | Styrene | Cu(OAc)₂ / (R,R)-Ph-BPE | Silane, RT | 1,4-Dihydropyridazine derivative | 82 | 97 |

| 4 | Pyridazine | 2-Vinylnaphthalene | Cu(OAc)₂ / (R,R)-Ph-BPE | Silane, RT | 1,4-Dihydropyridazine derivative | 80 | 94 |

While a direct coupling of these two processes into a single "dearomatizing carbonylation" step for the synthesis of this compound is a subject for future research, the existing methodologies provide a robust framework for the stepwise or convergent synthesis of this important class of molecules. The palladium-catalyzed carbonylation of a suitable dihalopyridazine precursor followed by dearomatization, or the coupling of a dearomatized pyridazine intermediate with a bromophenylboronic acid derivative under carbon monoxide atmosphere, represent plausible synthetic routes.

Tautomeric Equilibria and Isomeric Forms of Pyridazin 3 Ol Systems

Theoretical Elucidation of Pyridazin-3(2H)-one/Pyridazin-3-ol Tautomerismresearchgate.netscispace.com

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for understanding the nuances of pyridazinone tautomerism. scispace.comnih.gov Theoretical studies on the parent pyridazin-3(2H)-one system provide a foundational understanding applicable to its derivatives. scispace.com These studies typically model the tautomeric interconversion as a proton transfer from the nitrogen atom (N2) to the exocyclic oxygen atom.

In the absence of environmental effects, theoretical calculations consistently show that the pyridazin-3(2H)-one form is significantly more stable than the aromatic pyridazin-3-ol tautomer. scispace.comorientjchem.org The greater stability of the keto form is a common feature in many heterocyclic systems. For the unsubstituted pyridazinone, the energy difference is substantial. For instance, DFT calculations at the B3LYP/6-311++G** level of theory indicate that the pyridazin-3(2H)-one form is more stable than the pyridazin-3-ol form by approximately 8-10 kcal/mol. researchgate.netscispace.com This preference is attributed to the inherent stability of the amide bond in the keto form compared to the enol configuration.

Table 1: Calculated Relative Stability of Pyridazinone Tautomers in the Gas Phase

| Tautomer | Form | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Pyridazin-3(2H)-one | Keto-Lactam | 0.00 | Most Stable |

| Pyridazin-3-ol | Enol-Lactim | ~8-10 | Less Stable |

Data derived from theoretical studies on the parent pyridazinone system.

Substituents on the pyridazine (B1198779) ring can modulate this energy difference. Electron-donating groups, for example, have been shown to enhance the electron density on the ring, which can shift the equilibrium toward the hydroxyl (lactim) form. researchgate.net While specific calculations for the 2-bromophenyl substituent are not detailed in the available literature, its electron-withdrawing inductive effect and potential for steric interactions would influence the relative energies of the tautomers.

The tautomeric equilibrium of pyridazinone systems is highly sensitive to the solvent environment. researchgate.netnih.gov Theoretical models, using both implicit (Polarizable Continuum Model, PCM) and explicit solvation approaches, have been employed to quantify these effects. researchgate.netscispace.commdpi.com

Implicit models demonstrate that the energy gap between the two tautomers decreases as the polarity of the solvent increases. orientjchem.org Polar solvents tend to stabilize the more polar tautomer. The pyridazin-3-ol form, with its hydroxyl group, can engage in strong hydrogen bonding with protic solvents like water or methanol.

Explicit solvation models, where individual solvent molecules are included in the calculation, provide deeper insight. mdpi.com These models show that protic solvents can form hydrogen-bond bridges, which not only stabilize the enol form but also facilitate the proton transfer between the two tautomers. researchgate.netscispace.com Studies have shown that the inclusion of explicit water molecules significantly lowers the activation energy for the tautomeric interconversion. researchgate.net In aprotic polar solvents like DMSO, the stabilization occurs primarily through dipole-dipole interactions, favoring the keto form, which typically possesses a larger dipole moment. orientjchem.orgmdpi.com

Theoretical studies have investigated the kinetics of the tautomerization process by calculating the activation energy barriers. Two primary mechanisms are considered for the interconversion in the gas phase:

Direct Intramolecular Proton Transfer: This involves the direct migration of a hydrogen atom from the nitrogen to the oxygen. This pathway proceeds through a highly strained four-membered transition state, resulting in a very high activation energy barrier. For the parent pyridazinone, this barrier is calculated to be approximately 42.64 kcal/mol. scispace.comnih.gov

Dimer-Assisted Double Proton Transfer: In this mechanism, two pyridazinone molecules form a dimer, and a double hydrogen exchange occurs simultaneously. This process involves a more stable eight-membered ring transition state, which significantly lowers the activation barrier to around 14.66 kcal/mol. scispace.comnih.gov

Table 2: Calculated Activation Energies for Pyridazinone Tautomerization

| Mechanism | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Direct Transfer | Strained 4-membered ring | 42.64 |

| Dimer-Assisted Transfer | 8-membered ring | 14.66 |

Values are for the parent pyridazin-3(2H)-one system in the gas phase. scispace.comnih.gov

In solution, particularly with protic solvents, the activation energy for the direct transfer mechanism is substantially reduced. The solvent molecules can act as a shuttle, mediating the proton transfer and avoiding the high-energy intramolecular transition state. researchgate.netscispace.com

Experimental Investigations of Tautomerism

Experimental techniques provide physical evidence of the tautomeric forms present in different states and are crucial for validating theoretical predictions.

Spectroscopic methods are invaluable for identifying and quantifying tautomeric mixtures in solution.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can distinguish between the keto and enol forms. ruc.dk In ¹H NMR, the enol form will show a characteristic signal for the hydroxyl (-OH) proton, while the keto form will exhibit a signal for the N-H proton. The chemical shifts of the ring protons also differ between the two forms. In ¹³C NMR, the most telling signal is that of the carbon at position 3. In the keto (lactam) form, this carbon is part of a carbonyl group (C=O) and resonates at a significantly downfield chemical shift (typically >160 ppm). In the enol (lactim) form, this carbon is bonded to a hydroxyl group (C-OH) and appears at a more upfield position. nih.gov

IR Spectroscopy: Infrared spectroscopy provides clear markers for each tautomer. The pyridazin-3(2H)-one form is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the region of 1650-1700 cm⁻¹. The pyridazin-3-ol form, conversely, lacks this C=O band but displays a broad absorption for the hydroxyl (O-H) stretch, usually in the 3200-3600 cm⁻¹ region. youtube.com The presence and relative intensity of these bands can indicate the predominant tautomer in a given sample.

For substituted pyridazinones, studies in solvents like DMSO-d₆ have shown that the lactam (keto) form is often predominant. nih.gov

Single-crystal X-ray diffraction provides definitive proof of the tautomeric structure in the solid state. growingscience.com By precisely locating the positions of all atoms, including hydrogen atoms, this technique can unambiguously determine whether the structure exists in the keto or enol form. For a wide variety of pyridazinone derivatives, X-ray analysis has confirmed that the pyridazin-3(2H)-one (keto) tautomer is the exclusive or overwhelmingly predominant form in the crystalline state. nih.govnih.gov This solid-state preference is driven by the formation of stable, intermolecular hydrogen-bonded networks, often dimers, between the N-H and C=O groups of adjacent molecules.

Table of Compounds

| Compound Name |

|---|

| 6-(2-Bromophenyl)pyridazin-3-ol |

| Pyridazin-3(2H)-one |

| Pyridazin-3-ol |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution NMR Spectroscopy (1D and 2D techniques)

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 6-(2-Bromophenyl)pyridazin-3-ol have been found in the reviewed literature. Such data would be essential for elucidating the precise chemical structure, including the chemical shifts and coupling constants of the protons and carbons in both the pyridazine (B1198779) and bromophenyl rings.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR spectral data for this compound are not available.

Two-Dimensional NMR Spectroscopic Techniques for Resonance Assignment

Information regarding 2D NMR studies (such as COSY, HSQC, or HMBC) for unambiguous resonance assignment of this compound is not present in the searched sources.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

Specific FT-IR absorption bands for this compound, which would identify its characteristic functional groups and bond vibrations, could not be located.

Mass Spectrometry (HRMS, ESI-HRMS) for Molecular Ion Confirmation

High-resolution mass spectrometry data, which would confirm the exact molecular weight and elemental composition of this compound, are not available.

X-ray Crystallography: Single-Crystal and Powder Diffraction Studies

No crystallographic data from single-crystal or powder X-ray diffraction studies for this compound have been published. This information would be necessary to determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Conformational Analysis

The precise three-dimensional arrangement of atoms in a molecule, its molecular geometry, is a key determinant of its physical and chemical properties. For this compound, this would involve determining bond lengths, bond angles, and the dihedral angle between the pyridazinol and the 2-bromophenyl rings. The presence of the bromine atom at the ortho position of the phenyl ring likely induces steric hindrance, which would significantly influence the molecule's preferred conformation and the degree of twisting between the two ring systems.

Conformational analysis, typically performed using computational modeling or variable-temperature NMR spectroscopy, would reveal the energy landscape of different spatial arrangements (conformers) and identify the most stable, low-energy states. At present, no specific experimental or computational studies detailing the molecular geometry or conformational preferences of this compound are available in the literature.

Analysis of Intermolecular Interactions within Crystal Lattices

However, as no crystal structure for this compound has been deposited in crystallographic databases, a detailed analysis of its intermolecular interactions remains unfeasible.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

A search of the scientific literature yielded no studies performing Hirshfeld surface analysis on this compound. Such an analysis would require a solved crystal structure, which is not currently available.

| Interaction Type | Typical Contribution (%) | Description |

| H···H | Varies | Represents contacts between hydrogen atoms on adjacent molecules. |

| O···H / H···O | Varies | Typically indicates hydrogen bonding or other close contacts involving oxygen and hydrogen. |

| C···H / H···C | Varies | Relates to interactions between carbon and hydrogen atoms. |

| Br···H / H···Br | Varies | Highlights contacts involving the bromine atom, which can be crucial for overall packing. |

| Note: This table represents typical data obtained from Hirshfeld surface analysis for similar organic molecules. Specific data for this compound is not available. |

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a critical role in determining the structure of molecular solids. The this compound molecule possesses both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the nitrogen atoms of the pyridazine ring and the oxygen atom). The tautomeric equilibrium between the pyridazin-3-ol and the pyridazin-3(2H)-one forms would significantly influence the hydrogen bonding patterns. In the solid state, molecules would likely form extensive networks, such as chains or dimers, through N—H···O or O—H···N hydrogen bonds. nist.govbldpharm.com

Without crystallographic data, the specific nature of the hydrogen bonding network in solid this compound cannot be determined.

Electronic Spectroscopy: UV-Vis Absorption Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of a molecule's conjugated system. The spectrum of this compound would be expected to show absorptions corresponding to π→π* and n→π* transitions within the aromatic pyridazine and phenyl rings. The exact position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the molecule's electronic structure.

Computational and Theoretical Investigations of 6 2 Bromophenyl Pyridazin 3 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. These computational approaches are used to predict the molecular structure and properties of 6-(2-Bromophenyl)pyridazin-3-ol.

Geometry Optimization and Electronic Structure Determination

Geometry optimization is a fundamental computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyridazine (B1198779) derivatives, this process reveals crucial information about bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also determined through these calculations. This information is vital for understanding the molecule's reactivity and spectroscopic properties.

Basis Set Selection and Level of Theory Considerations

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. The level of theory refers to the specific theoretical method used, such as the widely employed B3LYP functional in DFT. The basis set is a set of mathematical functions used to construct the molecular orbitals.

For molecules containing elements like bromine, it is important to select a basis set that can adequately describe the electronic structure. Split-valence basis sets, such as those in the Pople series (e.g., 6-311++G(d,p)), are commonly used. nih.govderpharmachemica.com These basis sets provide flexibility by using multiple functions to describe the valence electrons, which are most involved in chemical bonding and reactions. The inclusion of polarization functions (d,p) allows for the description of non-spherical electron distributions, which is crucial for accurately modeling chemical bonds. For even greater accuracy, especially when dealing with core-level states, larger, more flexible basis sets like the correlation-consistent basis sets (cc-pVXZ) or even uncontracted basis sets may be employed.

Solvation Models (e.g., PCM, Implicit/Explicit Solvation)

To understand the behavior of this compound in a real-world chemical environment, it is often necessary to consider the effects of a solvent. Solvation models are computational methods used to simulate these effects.

The Polarizable Continuum Model (PCM) is a popular implicit solvation model where the solvent is treated as a continuous dielectric medium. nih.gov This approach is computationally efficient and can provide valuable insights into how the solvent influences the molecule's geometry, electronic properties, and spectroscopic behavior. nih.gov For more detailed investigations, explicit solvation models can be used, where individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals are critical in determining the molecule's electronic properties and reactivity. A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. The distribution of HOMO and LUMO density across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.netyoutube.com

Energy Gap (HOMO-LUMO Gap) and Chemical Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's chemical reactivity and stability. mdpi.com A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a large HOMO-LUMO gap suggests greater stability and lower reactivity. mdpi.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to further quantify the molecule's behavior. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -E(LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors provide a quantitative framework for understanding and predicting the chemical behavior of this compound.

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the electron density distribution in a molecule. It allows for the investigation of intramolecular and intermolecular bonding and interactions. This analysis is crucial for understanding the stabilization arising from charge delocalization.

NBO analysis of pyridazinone derivatives reveals significant donor-acceptor interactions, which contribute to the stability of the molecule. researchgate.net These interactions involve the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). The stabilization energy (E(2)) associated with these interactions quantifies the extent of this delocalization.

In a molecule like this compound, key interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the pyridazinone and phenyl rings. For instance, studies on similar pyridazinone structures have highlighted strong delocalizations within the ring systems, indicating effective orbital overlap that facilitates electronic interactions. acgpubs.org

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Substituted Pyridazinone System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C5-C6) | 25.4 |

| LP(1) N2 | π(C3-C4) | 18.9 |

| LP(1) O3 | σ(N2-C3) | 22.1 |

| π(C4-C5) | π(C3-N2) | 15.7 |

| π(C8-C9) | π*(C10-C11) | 20.3 |

Note: This table presents illustrative data based on typical values observed in computational studies of substituted pyridazinone derivatives. The specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. The MEP map is typically colored, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyridazinone ring, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom would likely exhibit a positive potential (blue), suggesting their susceptibility to nucleophilic attack. Computational studies on other pyridazinone derivatives have confirmed this general pattern of charge distribution. acgpubs.org

Charge Transfer Phenomena and Electronic Transitions

The electronic properties of this compound, including charge transfer phenomena and electronic transitions, can be investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an important parameter that reflects the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests a more reactive molecule. In this compound, the HOMO is likely to be localized on the electron-rich pyridazinone ring and the bromine atom, while the LUMO may be distributed over the phenyl ring. The electronic transitions would involve the transfer of charge from the HOMO to the LUMO, which can be characterized as π-π* or n-π* transitions.

Conformational Analysis and Rotational Barriers

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity. Conformational analysis can be performed using computational methods to determine the most stable conformation and the energy barriers for rotation around single bonds.

A key conformational feature of this molecule is the rotational barrier around the single bond connecting the phenyl and pyridazinone rings. The steric hindrance caused by the bromine atom at the ortho position of the phenyl ring would significantly influence the preferred conformation. It is expected that the two rings will not be coplanar in the most stable conformation to minimize steric repulsion. Studies on similar 6-aryl-pyridazinones have shown that the relative orientation of the two rings is a critical determinant of their biological activity. acs.org

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and biological activity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. Some important quantum chemical descriptors include:

HOMO and LUMO energies: As mentioned earlier, these are related to the molecule's ability to donate or accept electrons.

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution (η = (I-A)/2).

Global Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ²/2η).

These descriptors, calculated through computational methods, can provide valuable insights into the structure-reactivity relationships of this compound and other related compounds. nih.gov

Table 2: Representative Quantum Chemical Descriptors for a Substituted Pyridazinone System

| Descriptor | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| Ionization Potential (I) (eV) | 6.5 |

| Electron Affinity (A) (eV) | 1.2 |

| Electronegativity (χ) (eV) | 3.85 |

| Chemical Hardness (η) (eV) | 2.65 |

| Global Softness (S) (eV⁻¹) | 0.377 |

| Electrophilicity Index (ω) (eV) | 2.79 |

Note: This table presents illustrative data based on typical values observed in computational studies of substituted pyridazinone derivatives. The specific values for this compound would require a dedicated computational study.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Pyridazin-3-ol Moiety

The pyridazin-3-ol ring system is a privileged scaffold in medicinal chemistry, largely due to its versatile reactivity and ability to participate in a variety of chemical transformations. nih.gov This heterocycle exists in a tautomeric equilibrium between the pyridazin-3(2H)-one and the pyridazin-3-ol forms. nih.govscispace.com This tautomerism is a crucial aspect of its reactivity, influencing its behavior in different chemical environments. The presence of two adjacent nitrogen atoms renders the pyridazine (B1198779) ring electron-deficient, which generally makes it more susceptible to nucleophilic attack and less reactive towards electrophiles. uni-muenchen.de

The reactivity of the pyridazinone core can be summarized as follows:

N-Alkylation and N-Acylation: The nitrogen atoms in the pyridazinone ring can be readily alkylated or acylated. For instance, pyridazinone derivatives can be functionalized by reacting with reagents like ethyl bromoacetate (B1195939) in the presence of a base. mdpi.com

Reactions at the Carbonyl Group: The keto group in the pyridazin-3(2H)-one tautomer can undergo typical carbonyl reactions.

Electrophilic Substitution: While less common due to the electron-deficient nature of the ring, electrophilic substitution can occur at the carbon atoms of the ring, often requiring activating groups or specific reaction conditions. uni-muenchen.de

Cyclization Reactions: The pyridazinone scaffold can serve as a building block for the synthesis of fused heterocyclic systems. For example, cyclocondensation of functionalized 2-pyridone substrates with hydrazine (B178648) monohydrate can lead to the formation of pyrido[2,3-d]pyridazine-2,8-diones. nih.gov

The reactivity of the pyridazin-3-ol moiety provides a versatile handle for the synthesis of a diverse array of derivatives with potential applications in various fields, including pharmaceuticals and agrochemicals. scispace.comsarpublication.com

Reactivity of the Bromophenyl Substituent in Cross-Coupling Reactions

The 2-bromophenyl substituent attached to the pyridazin-3-ol core is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. mdpi.com

The bromine atom serves as an excellent leaving group in these transformations. Some of the most important cross-coupling reactions involving the bromophenyl group include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This is a widely used method for the formation of biaryl compounds. The synthesis of 6-aryl-2,4-diaminopyrimidines and triazines has been achieved through Suzuki-Miyaura coupling of the corresponding chloro-derivatives with aryl boronic acids. researchgate.net Similarly, novel pyrimidine (B1678525) analogs have been synthesized by the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids. mdpi.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a combination of palladium and copper complexes. mdpi.combeilstein-journals.org It is a powerful tool for the synthesis of aryl alkynes. Efficient protocols have been developed for the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. Recent developments have even enabled the amination of nitroarenes. rhhz.net

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent as the nucleophilic partner to couple with the aryl bromide, catalyzed by palladium or nickel. mdpi.com

The reactivity of the bromophenyl group in these cross-coupling reactions allows for the late-stage functionalization of the 6-(2-Bromophenyl)pyridazin-3-ol scaffold, providing access to a vast chemical space of novel derivatives.

Mechanistic Pathways of Functionalization Reactions

The functionalization of this compound proceeds through well-defined mechanistic pathways, which are largely dependent on the specific reaction type.

For palladium-catalyzed cross-coupling reactions involving the bromophenyl substituent, the general mechanism involves a catalytic cycle that typically includes the following key steps: wikipedia.org

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the bromophenyl group, forming a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., from the boronic acid in Suzuki coupling or the Grignard reagent in Kumada coupling) transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The functionalization of the pyridazin-3-ol moiety can proceed through different mechanisms. For example, N-alkylation typically follows an S_N2 pathway where the nitrogen atom acts as a nucleophile attacking an alkyl halide. Reactions involving the carbonyl group will proceed via nucleophilic addition or addition-elimination mechanisms.

In some cases, more complex mechanistic pathways can be operative. For instance, the amination of certain halogenopyridazines can proceed through the formation of a highly reactive 4,5-didehydropyridazine intermediate. wur.nl

Influence of Substituent Effects on Reaction Outcomes

The outcome of chemical reactions involving this compound can be significantly influenced by the electronic and steric effects of substituents on both the pyridazinone ring and the phenyl group.

Electronic Effects:

Electron-donating groups (EDGs) on the phenyl ring can increase the electron density of the aromatic system, which can affect the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura reactions, electron-rich boronic acids have been shown to give good yields of products. mdpi.com

Electron-withdrawing groups (EWGs) on the phenyl ring can make the aryl bromide more susceptible to nucleophilic attack and can influence the regioselectivity of reactions. In some coupling reactions, the presence of EWGs on the aryl boronic acid can lead to lower yields. mdpi.com

Substituents on the pyridazinone ring can also modulate its reactivity. For example, the presence of a methoxy (B1213986) group can influence the site of metalation in bromine-magnesium exchange reactions. nih.gov

Steric Effects:

Bulky substituents near the reactive sites can hinder the approach of reagents, leading to lower reaction rates or altered regioselectivity. For instance, the choice of phosphine (B1218219) ligands in palladium catalysis can have a significant impact on the reaction outcome due to their steric and electronic properties. preprints.org

Advanced Materials Science and Catalysis Applications

Pyridazine-Cored Materials in Optoelectronics and Sensing

Pyridazine-based materials are increasingly recognized for their potential in optoelectronics and sensing applications. The inherent electron-deficient nature of the pyridazine (B1198779) ring, combined with its structural planarity, facilitates the development of materials with tunable electronic properties. mdpi.com Research into π-conjugated molecules based on pyridazine and other heterocycles, such as thiophene, has demonstrated their potential as nonlinear optical (NLO) chromophores. These push-pull systems, where the pyridazine acts as an electron-accepting unit, can exhibit significant second-order NLO properties, which are crucial for applications like second harmonic generation. mdpi.com

The functionalization of the pyridazine core allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which directly impacts the material's absorption and emission spectra. mdpi.com For 6-(2-Bromophenyl)pyridazin-3-ol, the combination of the electron-withdrawing pyridazine core and the bulky, electron-rich bromophenyl group can lead to unique photophysical properties. The hydroxyl group in the pyridazin-3-ol form offers an additional site for modification, enabling the attachment of other functional groups to further modulate its optoelectronic characteristics.

The development of stable and tunable polycyclic aromatic compounds is critical for advancing organic optoelectronics. chemrxiv.org Pyrazine (B50134) derivatives, which are isomeric to pyridazines, have been shown to enhance the electron-transporting properties in organic light-emitting diodes (OLEDs). researchgate.net Similarly, pyridazine derivatives are being explored for their utility in perovskite solar cells and as fluorescent probes. nih.gov The dual hydrogen-bonding capacity of the pyridazine ring can also be exploited for molecular recognition, making these compounds suitable candidates for chemical sensors. nih.gov

Table 1: Optoelectronic Properties of Selected Pyridazine Derivatives

| Compound | Absorption Max (λmax, nm) | Emission Max (λmax, nm) | Application Note |

|---|---|---|---|

| 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)thiophene-2-carbaldehyde | 357 | Not Reported | Push-pull system for NLO studies. mdpi.com |

| 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehyde | 354 | Not Reported | Push-pull system for NLO studies. mdpi.com |

| 4-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)benzaldehyde | 332 | Not Reported | Push-pull system for NLO studies. mdpi.com |

This table presents data for representative pyridazine and pyrazine derivatives to illustrate the typical optoelectronic properties of this class of compounds.

Integration into Molecular Rotor Architectures

Molecular rotors are molecules or molecular systems designed to perform rotary motion under the influence of external stimuli such as light, heat, or chemical energy. The structural characteristics of the pyridazine ring, particularly its planarity and the potential for substitution at multiple positions, suggest its suitability as a component in such advanced molecular machinery. Sterically demanding substituents on the pyridazine ring can force adjacent aromatic rings to twist, influencing the three-dimensional topology of the molecule. rsc.orgrsc.org

In the case of this compound, the ortho-bromo substituent on the phenyl ring creates significant steric hindrance. This forces a non-planar conformation between the pyridazine and phenyl rings, a key feature for designing molecular rotors where controlled rotation around the C-C single bond is desired. While specific research on integrating this compound or other pyridazine derivatives into molecular rotor architectures is not yet widespread, their structural features present a promising and underexplored avenue for the design of novel molecular devices.

Applications in Homogeneous and Heterogeneous Catalysis

The pyridazine scaffold is a versatile platform for developing catalysts for a range of chemical transformations. The nitrogen atoms in the ring can coordinate with metal centers, making pyridazine derivatives effective ligands in homogeneous catalysis. researchgate.net Furthermore, these catalytic complexes can be immobilized on solid supports, such as silica (B1680970) or resins, to create heterogeneous catalysts that are easily recoverable and reusable, aligning with the principles of green chemistry. acs.orgmdpi.com

For instance, iridium complexes with dipyridyl-pyridazine ligands anchored on SBA-15 silica have been shown to be effective heterogeneous catalysts for water oxidation. acs.org Dinuclear ruthenium(II) complexes featuring a bridging pyridazine-based N-heterocyclic carbene ligand have demonstrated excellent activity in the oxidation of alkenes. acs.org The specific structure of this compound, with its pyridazinol core and bromophenyl group, could be leveraged in various catalytic systems. The bromine atom can serve as a handle for further functionalization or participate in cross-coupling reactions, while the pyridazinol moiety can act as a coordinating group for a metal catalyst.

Ligand Design for Metal-Coordinating Complexes

The two adjacent nitrogen atoms of the pyridazine ring make it an excellent bidentate ligand for coordinating with transition metals. The coordinating ability of pyridazine-based ligands has been extensively studied, leading to the synthesis of a variety of metal complexes with interesting photophysical, magnetic, and electrochemical properties. rsc.orgresearchgate.net The design of these ligands can be finely tuned by introducing different substituents onto the pyridazine ring, which can influence the electronic properties and steric environment of the resulting metal complex. researchgate.net

Tridentate pyridazine ligands, for example, have been used to create complexes with first-row transition metals like cobalt, nickel, and copper. researchgate.net The structure of this compound features a pyridazin-3-ol tautomer, which can exist in equilibrium with its keto form, 6-(2-bromophenyl)pyridazin-3(2H)-one. This tautomerism provides multiple modes of coordination. The pyridazinol form can coordinate through the ring nitrogen and the hydroxyl oxygen, while the pyridazinone form can coordinate through the ring nitrogen and the carbonyl oxygen. This versatility makes it a promising candidate for designing novel metal complexes with tailored catalytic or material properties.

Table 2: Examples of Metal Complexes with Pyridazine-Based Ligands

| Ligand Type | Metal Ion | Complex Stoichiometry | Application/Property |

|---|---|---|---|

| Tridentate Pyridyl Hydrazone Pyridazine | Co(II), Ni(II), Zn(II) | ML₂₂ | Basic coordination chemistry. researchgate.net |

| Tridentate Pyridyl Hydrazone Pyridazine | Cu(II) | [ML(NO₃)₂] | Basic coordination chemistry. researchgate.net |

| Dipyridyl-pyridazine on SBA-15 | Ir(III) | Ir@NdppzSBA | Heterogeneous water oxidation catalyst. acs.org |

This table showcases the versatility of pyridazine derivatives in forming a range of metal complexes.

Asymmetric Catalysis involving Pyridazin-3-ol Frameworks

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a critical field in modern chemistry, particularly for the production of pharmaceuticals. There has been growing interest in using pyridazine derivatives in asymmetric transformations. A notable example is the use of chiral copper hydride complexes to catalyze the highly enantioselective 1,4-dearomatization of pyridines and pyridazines, a transformation that operates without pre-activation of the heterocycle. nih.govnih.govresearchgate.net

The this compound framework is particularly well-suited for applications in asymmetric catalysis. The pyridazin-3-ol moiety provides a hydroxyl group that can be derivatized with chiral auxiliaries or act as a coordinating site for a chiral metal catalyst. The inherent planarity of the pyridazine ring combined with the out-of-plane twist induced by the ortho-bromophenyl group can create a defined chiral environment around a catalytic center. While direct studies on the asymmetric catalytic applications of this compound are limited, the potential for developing novel chiral ligands and catalysts based on this scaffold is significant. rsc.org

Self-Assembly into Supramolecular Structures and Grid-like Metal Complexes

The unique physicochemical properties of the pyridazine ring, including its high dipole moment and its ability to act as both a hydrogen bond donor and acceptor, make it an excellent building block for supramolecular chemistry. nih.gov Pyridazine derivatives have been shown to self-assemble into complex and highly ordered architectures, such as polynuclear coordination assemblies, [2 × 2] grids, helices, and metallocryptand cages. rsc.orgrsc.org

These self-assembly processes are driven by a combination of non-covalent interactions, including π-π stacking, C-H···N interactions, and hydrogen bonding. rsc.org For example, N-substituted 3,6-di(2-pyridyl)pyridazines can form triangular assemblies that are stabilized by a network of hydrogen bonds and π-π interactions. rsc.org The structure of this compound is conducive to forming such supramolecular structures. The pyridazinol group can participate in strong N-H···O or O-H···N hydrogen bonds, leading to the formation of chains or sheets. Furthermore, the aromatic phenyl and pyridazine rings can engage in π-π stacking interactions, further stabilizing the assembly. mdpi.com These properties make it a promising candidate for the bottom-up construction of novel nanomaterials and functional molecular systems.

Pyridazine Derivatives as Building Blocks for Energetic Materials

Nitrogen-rich heterocycles are a significant class of compounds being investigated for the development of high-energy-density materials (HEDMs). nih.gov The high nitrogen content and large positive heats of formation of these compounds lead to a substantial release of energy upon decomposition. The pyridazine backbone is a promising scaffold for designing next-generation energetic materials. nih.govdtic.milacs.org

The inherent structural design of pyridazine allows for the strategic introduction of multiple explosophoric groups (e.g., nitro, azido (B1232118) groups), which enhances their energetic capabilities. nih.govdtic.mil A key characteristic of pyridazines is their planar molecular configuration, which promotes efficient π-π stacking. This leads to highly dense crystal packing, a critical factor for achieving superior detonation performance. nih.gov Fused pyridazine rings, such as in tetrazolo[1,5-b]pyridazine, have been used to create advanced energetic materials with an excellent balance of high performance and good thermal stability. dtic.milacs.orgrsc.org

While this compound itself is not designed as an energetic material, its pyridazine core serves as a fundamental building block. Through chemical modification, such as the introduction of nitro and amino groups, derivatives of this compound could be synthesized to produce novel HEDMs. Research has shown that combining vicinal C-amino and C-nitro groups on a fused ring system can increase thermal stability and decrease sensitivity through the formation of strong intra- and intermolecular hydrogen bonds. rsc.org

Table 3: Properties of Representative Pyridazine-Based Energetic Materials

| Compound | Detonation Velocity (Dv, m/s) | Detonation Pressure (P, GPa) | Key Feature |

|---|---|---|---|

| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) | 8746 | 31.5 | Superior performance to some commercial primary explosives. acs.org |

This table highlights the high performance of advanced energetic materials derived from pyridazine-fused ring systems.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes for Complex Pyridazin-3-ol Derivatives

The synthesis of the pyridazin-3(2H)-one core is well-established, often starting from precursors like 4-oxo-4-phenylbutanoic acid and hydrazine (B178648) hydrate (B1144303). mdpi.com However, the future of synthesizing complex derivatives based on the 6-(2-Bromophenyl)pyridazin-3-ol structure lies in developing more sophisticated and efficient synthetic strategies. Current research on related pyridazinones points towards several promising avenues.

One key area for future development is the use of multi-step, one-pot reactions to build molecular complexity efficiently. nih.gov For instance, synthetic pathways involving the reaction of para-substituted acetophenones with glyoxalic acid, followed by ring closure with hydrazine hydrate and subsequent N-alkylation, demonstrate a streamlined approach to creating diverse derivatives. nih.gov Adapting such multi-component strategies could allow for the introduction of various functional groups onto the pyridazinone core of this compound, leading to a library of novel compounds.

Another promising direction is the application of cycloaddition reactions. The inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines has been shown to be a highly regioselective and metal-free method for synthesizing 6-aryl-pyridazin-3-amines. organic-chemistry.org Exploring similar cycloaddition strategies could provide novel and efficient pathways to complex pyridazin-3-ol derivatives, offering high yields and broad substrate compatibility under neutral conditions. organic-chemistry.org Furthermore, 1,3-dipolar cycloaddition reactions have been successfully used to create chromone-isoxazoline conjugates from a chromone (B188151) starting material, suggesting that the pyridazinone ring could be similarly functionalized. researchgate.net

Future synthetic efforts could also focus on post-synthesis modifications of the this compound scaffold. For example, methods for N-alkylation using reagents like ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) are commonly employed to introduce side chains at the nitrogen position of the pyridazinone ring. mdpi.comnih.govresearchgate.net Further reactions, such as the hydrolysis of resulting esters, can create carboxylic acid functionalities, which serve as handles for further derivatization. mdpi.com These established methods provide a foundation for creating more intricate molecular architectures built upon the this compound framework.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for predicting the properties and behavior of molecules, thereby guiding synthetic efforts and biological testing. sciencepublishinggroup.comtandfonline.com For pyridazin-3-ol derivatives, advanced computational modeling, particularly using Density Functional Theory (DFT), offers significant predictive power. mdpi.comgsconlinepress.com

DFT calculations are widely used to investigate the geometric and electronic characteristics of novel pyridazinone derivatives. mdpi.com These calculations can optimize molecular structures and determine key quantum chemical descriptors that correlate with molecular reactivity and stability. mdpi.comgsconlinepress.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), and global hardness (η) are routinely calculated to understand the electronic nature of these compounds. mdpi.comgsconlinepress.com A smaller HOMO-LUMO gap, for example, suggests higher chemical reactivity. researchgate.net

Molecular docking studies represent another critical computational technique, used to predict the binding interactions between small molecules like pyridazinone derivatives and protein targets. sciencepublishinggroup.commdpi.com By simulating the binding pose and affinity, researchers can identify promising candidates for specific biological activities, such as enzyme inhibition, before committing to their synthesis. sciencepublishinggroup.commdpi.com For instance, docking has been used to investigate the interactions of pyridazinone derivatives with enzymes like cyclooxygenase (COX) and butyrylcholinesterase (BChE). sciencepublishinggroup.commdpi.com

The future application of these methods to this compound and its potential derivatives will enable a more rational design approach. By predicting physicochemical properties and potential biological activity, computational studies can prioritize the synthesis of compounds with the highest likelihood of desired characteristics, saving significant time and resources. nih.govsciencepublishinggroup.com

Table 1: Key Parameters in Computational Modeling of Pyridazinone Derivatives

| Parameter | Symbol | Significance in Predictive Chemistry |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; higher values indicate better donation capability. mdpi.comgsconlinepress.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; lower values indicate better acceptance capability. mdpi.comgsconlinepress.com |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.netgsconlinepress.com |

| Dipole Moment | µ | Measures the polarity of the molecule, which influences solubility and binding interactions. mdpi.comgsconlinepress.com |

| Electronegativity | χ | Describes the ability of a molecule to attract electrons. gsconlinepress.com |

| Global Hardness | η | Measures resistance to change in electron distribution; soft molecules (low η) are more reactive. gsconlinepress.com |

| Global Softness | S | The reciprocal of global hardness; a measure of reactivity. gsconlinepress.com |

This table is generated based on data from multiple sources discussing computational studies of pyridazinone derivatives. mdpi.comresearchgate.netgsconlinepress.com

Exploration of New Applications in Materials Science

While pyridazinone derivatives are heavily researched for their biological activities, their unique chemical structures suggest significant, largely unexplored potential in materials science. tandfonline.comliberty.edu The aromatic pyridazine (B1198779) ring system, combined with the potential for extensive functionalization, makes compounds like this compound intriguing candidates for novel organic materials.

One of the most promising areas is in the field of organic optoelectronics. Pyridazine-based materials have already been investigated for use in Organic Light Emitting Diodes (OLEDs), specifically as iridium (III) complexes in phosphorescent OLEDs. liberty.edu These materials have shown potential for improving efficiency and reducing manufacturing costs. liberty.edu The development of stable and tunable polycyclic aromatic compounds is a crucial goal in organic optoelectronics. chemrxiv.org Future research could focus on synthesizing derivatives of this compound to create π-expanded systems with fine-tuned HOMO-LUMO gaps, leading to materials with specific optical and electronic properties suitable for device applications. chemrxiv.org

Another potential application is in the development of corrosion inhibitors. Certain imidazopyridazine derivatives have demonstrated success in protecting aluminum alloys from corrosion in acidic environments. liberty.edu Organic compounds containing nitrogen and π-electrons, characteristic features of the pyridazine ring, are known to adsorb onto metal surfaces and inhibit corrosion. gsconlinepress.com Investigating the ability of this compound and its derivatives to act as corrosion inhibitors for various metals could open up new industrial applications. DFT studies could also play a role here, helping to predict the adsorption behavior and inhibition efficiency of these molecules on metal surfaces. gsconlinepress.com

The design of novel materials often requires a deep understanding of intermolecular interactions. Computational tools like Hirshfeld surface analysis can be used to analyze these interactions in the solid state, providing insights that are valuable for designing crystalline materials with desired properties. tandfonline.com By applying these analytical techniques to derivatives of this compound, researchers can work towards creating new functional materials for a range of advanced applications.

Q & A

Basic: What are the key considerations for synthesizing 6-(2-Bromophenyl)pyridazin-3-ol with high purity?

Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization, nucleophilic substitution, and functional group modifications. Key steps include:

- Precursor Selection : Use of brominated aromatic precursors (e.g., 2-bromophenyl boronic acid) to ensure regioselectivity during coupling reactions .

- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach the bromophenyl group to the pyridazine core .

- Purification Methods : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product with >95% purity .

- Yield Enhancement : Reaction temperature control (60–80°C) and inert atmosphere (N₂/Ar) to minimize side reactions .